molecular formula C8H17BO3 B13475205 2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13475205
M. Wt: 172.03 g/mol
InChI Key: SMLIXOPBLCFIGY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Methoxymethyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the compound under mild conditions.

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), boronic esters (from oxidation), and substituted boronates (from substitution reactions).

Scientific Research Applications

2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing intermediates.

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(trimethylsilyl)-1,3,2-dioxaborolane: Similar structure but with a trimethylsilyl group instead of a methoxymethyl group.

Uniqueness: 2-(Methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its methoxymethyl group, which provides additional stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high precision and yield.

Properties

Molecular Formula

C8H17BO3

Molecular Weight

172.03 g/mol

IUPAC Name

2-(methoxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C8H17BO3/c1-7(2)8(3,4)12-9(11-7)6-10-5/h6H2,1-5H3

InChI Key

SMLIXOPBLCFIGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)COC

Origin of Product

United States

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